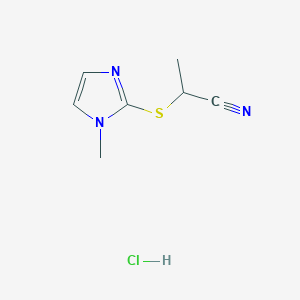
N-Acetyl-3-iodo-L-tyrosine Monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-3-iodo-L-tyrosine Monohydrate typically involves the iodination of N-Acetyl-L-tyrosine. The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The reaction is carried out in an aqueous medium, and the product is purified through crystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same iodination reaction, followed by purification steps such as recrystallization to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-3-iodo-L-tyrosine Monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can remove the iodine atom, converting it back to N-Acetyl-L-tyrosine.
Substitution: The iodine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including thiols and amines.
Major Products Formed
Oxidation: Products vary based on the oxidizing agent but can include quinones and other oxidized derivatives.
Reduction: The major product is N-Acetyl-L-tyrosine.
Substitution: Products depend on the nucleophile used, resulting in various substituted tyrosine derivatives.
Scientific Research Applications
N-Acetyl-3-iodo-L-tyrosine Monohydrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other iodinated compounds.
Biology: Employed in studies involving protein modification and labeling.
Medicine: Investigated for its potential therapeutic applications, including as a radiolabeled compound for diagnostic imaging.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-Acetyl-3-iodo-L-tyrosine Monohydrate involves its interaction with specific molecular targets. The iodine atom in the compound can participate in various biochemical reactions, including halogen bonding and oxidative processes. These interactions can affect protein function and cellular pathways, making it a valuable tool in proteomics research .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-tyrosine: Lacks the iodine atom, making it less reactive in certain biochemical assays.
3-Iodo-L-tyrosine: Similar structure but without the acetyl group, affecting its solubility and reactivity.
N-Acetyl-4-iodo-L-tyrosine: Iodine atom is positioned differently, leading to variations in its chemical behavior.
Uniqueness
N-Acetyl-3-iodo-L-tyrosine Monohydrate is unique due to the specific positioning of the iodine atom and the presence of the acetyl group. These structural features enhance its reactivity and make it suitable for a wide range of scientific applications .
Properties
Molecular Formula |
C11H14INO5 |
|---|---|
Molecular Weight |
367.14 g/mol |
IUPAC Name |
(2S)-2-acetamido-3-(4-hydroxy-3-iodophenyl)propanoic acid;hydrate |
InChI |
InChI=1S/C11H12INO4.H2O/c1-6(14)13-9(11(16)17)5-7-2-3-10(15)8(12)4-7;/h2-4,9,15H,5H2,1H3,(H,13,14)(H,16,17);1H2/t9-;/m0./s1 |
InChI Key |
HBYKXDRMDNLYTR-FVGYRXGTSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC(=C(C=C1)O)I)C(=O)O.O |
Canonical SMILES |
CC(=O)NC(CC1=CC(=C(C=C1)O)I)C(=O)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![((2R,3S,5S)-3-Hydroxy-5-methoxytetrahydrofuran-2-yl)methyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B12844388.png)
![2-Chloronaphtho[2,3-d]oxazole](/img/structure/B12844391.png)




![tert-butyl 3-(trifluoromethylsulfonyloxy)-4,5,7,8-tetrahydropyrazolo[3,4-d]azepine-6(1H)-carboxylate](/img/structure/B12844420.png)
![4-Amino-4'-tert-butyl[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12844421.png)
![7,8-Difluoro-2-pentyl-6-((trans-4'-propyl-[1,1'-bi(cyclohexan)]-4-yl)methoxy)chromane](/img/structure/B12844427.png)



